![molecular formula C20H29N3O2 B4884148 1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone](/img/structure/B4884148.png)
1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone
Übersicht
Beschreibung
1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone, also known as AN-1792, is a synthetic peptide designed to stimulate an immune response against beta-amyloid, a protein that accumulates in the brains of Alzheimer's disease patients. This peptide has been the subject of numerous scientific studies and research applications due to its potential therapeutic benefits.
Wirkmechanismus
1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone works by stimulating the immune system to produce antibodies against beta-amyloid. These antibodies bind to the beta-amyloid protein, marking it for destruction by immune cells. This process is intended to reduce the accumulation of beta-amyloid in the brain, which is believed to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone has been shown to induce the production of antibodies against beta-amyloid in both animal and human studies. However, the peptide has also been associated with adverse effects, including inflammation and autoimmune reactions. These effects are thought to be related to the immune response triggered by 1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone has several advantages for lab experiments, including its ability to induce an immune response against beta-amyloid. This makes it a useful tool for studying the role of beta-amyloid in Alzheimer's disease and for testing potential therapies. However, the peptide's potential adverse effects, including inflammation and autoimmune reactions, must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone. One area of interest is the development of modified versions of the peptide that are less likely to cause adverse effects. Another area of research is the use of 1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone in combination with other therapies, such as anti-inflammatory drugs, to enhance its efficacy. Additionally, further research is needed to better understand the mechanism of action of 1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone and its potential therapeutic benefits for Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone has been extensively studied for its potential therapeutic benefits in treating Alzheimer's disease. The peptide is designed to stimulate an immune response against beta-amyloid, which is believed to contribute to the development and progression of the disease. Several clinical trials have been conducted to evaluate the safety and efficacy of 1-[4-(3-anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone in humans, with mixed results.
Eigenschaften
IUPAC Name |
1-[4-(3-anilinopiperidin-1-yl)-4-oxobutyl]piperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19-11-4-5-13-22(19)14-7-12-20(25)23-15-6-10-18(16-23)21-17-8-2-1-3-9-17/h1-3,8-9,18,21H,4-7,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPOXQRXYZCOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCC(=O)N2CCCC(C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Anilino-1-piperidinyl)-4-oxobutyl]-2-piperidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.